2,3-Dehydro Darifenacin Hydrobromide
Overview
Description
2,3-Dehydro Darifenacin Hydrobromide is a derivative of Darifenacin, a medication primarily used to treat urinary incontinence. Darifenacin functions as a competitive muscarinic receptor antagonist, specifically targeting the M3 muscarinic acetylcholine receptors, which mediate bladder muscle contractions . The compound is known for its high selectivity and efficacy in reducing the urgency to urinate.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dehydro Darifenacin Hydrobromide involves several key steps:
Condensation Reaction: The initial step involves condensing 3-(S)-(-)-1-carbamoyl-1,1-diphenylmethyl)pyrrolidine with a compound of Formula XIII in the presence of a base in a solvent.
Treatment with Acid: The intermediate product is then treated with an acid in a solvent and water mixture to isolate pure Darifenacin.
Hydrobromide Formation: Finally, pure Darifenacin is treated with hydrobromic acid to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dehydro Darifenacin Hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrobenzofuran ring.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.
Substitution: Substitution reactions are possible at the aromatic rings and the pyrrolidine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions often involve halogenating agents and catalysts like palladium on carbon.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their pharmacological properties .
Scientific Research Applications
2,3-Dehydro Darifenacin Hydrobromide has a wide range of scientific research applications:
Mechanism of Action
2,3-Dehydro Darifenacin Hydrobromide exerts its effects by selectively antagonizing the M3 muscarinic acetylcholine receptors. These receptors are involved in the contraction of bladder and gastrointestinal smooth muscles, saliva production, and iris sphincter function . By blocking these receptors, the compound reduces bladder muscle contractions, thereby alleviating symptoms of urinary incontinence .
Comparison with Similar Compounds
Tolterodine: Another muscarinic receptor antagonist used to treat overactive bladder.
Solifenacin: Similar to Darifenacin, it selectively targets M3 receptors but has a different chemical structure.
Oxybutynin: A non-selective muscarinic antagonist used for the same indications but with a broader range of side effects.
Uniqueness: 2,3-Dehydro Darifenacin Hydrobromide is unique due to its high selectivity for M3 receptors, which minimizes side effects related to other muscarinic receptors (M1, M2, M4, and M5). This selectivity makes it a preferred choice for treating overactive bladder with fewer adverse effects .
Properties
IUPAC Name |
2-[(3S)-1-[2-(1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,15,18-19,25H,13-14,16-17,20H2,(H2,29,31);1H/t25-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKYUWQSYFUAIX-VQIWEWKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OC=C5.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OC=C5.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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